![molecular formula C6H3Cl2N3O2S B2908621 6-Chloroimidazo[1,2-B]pyridazine-3-sulfonyl chloride CAS No. 1150567-72-8](/img/structure/B2908621.png)

6-Chloroimidazo[1,2-B]pyridazine-3-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

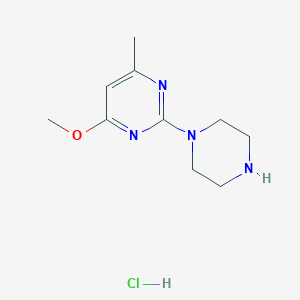

“6-Chloroimidazo[1,2-B]pyridazine-3-sulfonyl chloride” is a unique chemical compound with the empirical formula C6H4ClN3 . It has a molecular weight of 153.57 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of “6-Chloroimidazo[1,2-B]pyridazine-3-sulfonyl chloride” can be represented by the SMILES stringClc1ccc2nccn2n1 . The InChI representation is 1S/C6H4ClN3/c7-5-1-2-6-8-3-4-10(6)9-5/h1-4H . Physical And Chemical Properties Analysis

“6-Chloroimidazo[1,2-B]pyridazine-3-sulfonyl chloride” is a white to gray to brown powder or crystal . It should be stored at room temperature .Scientific Research Applications

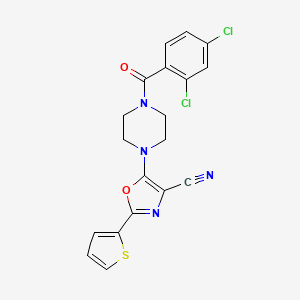

Synthesis of Bioactive Compounds

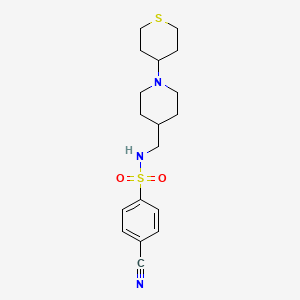

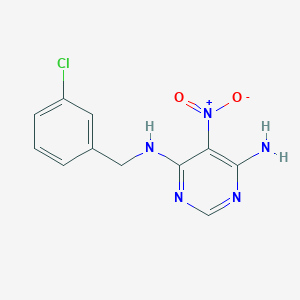

6-Chloroimidazo[1,2-B]pyridazine-3-sulfonyl chloride is used in the synthesis of various bioactive sulfonamide and amide derivatives. These compounds, containing a piperazine ring and imidazo[1,2-b]pyridazine moiety, have shown in vitro antimicrobial activity against both gram-positive and gram-negative bacteria, as well as antifungal and antimalarial activity (Bhatt, Kant, & Singh, 2016).

Chemical Synthesis Techniques

The chemical compound has been used in direct intermolecular C-H arylation, demonstrating the compound's versatility in chemical synthesis. This methodology is particularly notable for synthesizing various 3-(hetero)arylimidazo[1,2-b]pyridazines in good to excellent yields, using a microwave-assisted, one-pot, two-step Suzuki cross-coupling/palladium-catalyzed arylation process (Akkaoui, Berteina‐Raboin, Mouaddib, & Guillaumet, 2010).

Synthesis in Vascular Endothelial Growth Factor Inhibition

It's also integral in the synthesis of vascular endothelial growth factor receptor (VEGFR) 2 kinase inhibitors. The synthesis involves a synthetic strategy based on an SNAr reaction of 6-chloroimidazo[1,2-b]pyridazine with phenols in the final step (Ishimoto, Sawai, Fukuda, Nagata, & Ikemoto, 2013).

Synthesis of Sulfonamide Derivatives

The compound is also used in developing sulfonamide derivatives of heterocyclic compounds, which are promising targets in the search for substances with specific biological activity. These derivatives are used as inhibitors of human carbonic anhydrases involved in various biochemical processes (Komshina, Маrtazova, Korsakov, Proskurina, Коtov, & Karavaeva, 2020).

Applications in Photoelectron Spectroscopy

The compound has been studied in the field of photoelectron spectroscopy. The spectra of compounds including 6-chloroimidazo[1,2-b]pyridazine are of special interest for studying lone pair interactions and for the assignment of the PE spectra in conjunction with the electronic structure of these compounds (Kovač, Klasinc, Stanovnik, & Tišler, 1980).

Antiviral Activities

In the realm of antiviral research, certain derivatives of 6-chloroimidazo[1,2-b]pyridazine have been synthesized and evaluated for their antiviral activities. Some of these compounds have shown potent inhibition of the replication of human cytomegalovirus and varicella-zoster virus in vitro, suggesting their potential as antiviral agents (Galtier, Mavel, Snoeck, Andreï, Pannecouque, Witvrouw, Balzarini, De Clercq, & Gueiffier, 2003).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that imidazo[1,2-b]pyridazine derivatives have been widely studied in drug molecules due to their good biological activity .

Mode of Action

It’s known that the reactivity of uncommon n-heterocyclic scaffolds of imidazo[1,2-b]pyridazines can be predicted using dft-calculations . The derivatization of these N-heterocycles was realized using Grignard reagents for nucleophilic additions .

Biochemical Pathways

Imidazo[1,2-b]pyridazine derivatives are known to show different biological activities and pharmacological properties, such as antifungal, anti-diabetes, antiparasitic, anti-inflammatory, anti-proliferative activity, acetylcholinesterase inhibitors, etc .

Pharmacokinetics

The interest in the synthesis of new n-heterocyclic cores is being actively investigated, triggered by their potential new physicochemical and medicinal properties and favorable pharmacokinetics .

Result of Action

It’s known that imidazo[1,2-b]pyridazine derivatives can also be used as novel ligands with high affinity for gamma-hydroxybutyric acid (ghb) binding sites .

Action Environment

It’s known that the structure of the synthesized compounds is novel compared with the previous imidazoles and pyrazines .

properties

IUPAC Name |

6-chloroimidazo[1,2-b]pyridazine-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2N3O2S/c7-4-1-2-5-9-3-6(11(5)10-4)14(8,12)13/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEOGGLAEQUEMEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN2C1=NC=C2S(=O)(=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(3-chlorophenyl)-N-methylmethanesulfonamide](/img/structure/B2908539.png)

![2-Chlorobenzo[d]thiazol-7-amine](/img/structure/B2908546.png)

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one](/img/structure/B2908547.png)

![2,4-dichloro-N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2908548.png)

![N-benzyl-2-{[(2-bromo-4-methylphenyl)carbamoyl]methyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2908551.png)

![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(5-methylthiophen-2-yl)methanone](/img/structure/B2908553.png)

![2-(benzyl(4-((3,5-dimethylphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2908557.png)